1-Bromo-2-fluoro-4-iodo-3-methylbenzene
Description
1-Bromo-2-fluoro-4-iodo-3-methylbenzene (CAS: 1000576-29-3) is a polyhalogenated aromatic compound with the molecular formula C₇H₅BrFI and a molecular weight of 314.922 g/mol. Its structure features bromine, fluorine, iodine, and a methyl group substituted at positions 1, 2, 4, and 3 of the benzene ring, respectively . Key physical properties include a density of 2.1±0.1 g/cm³, a boiling point of 257.7±35.0°C, and a flash point of 109.6±25.9°C . The compound is primarily utilized in organic synthesis as a versatile intermediate for pharmaceuticals, agrochemicals, and materials science due to its diverse halogen substituents, which enable regioselective functionalization .
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-fluoro-4-iodo-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIFKSSUZINVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Reactivity
1-Bromo-2-fluoro-4-iodo-3-methylbenzene exhibits several notable chemical properties:
- Electrophilic Aromatic Substitution : The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
- Nucleophilic Substitution : The halogen atoms can be substituted by nucleophiles under appropriate conditions, allowing for the modification of the compound's reactivity.
- Oxidation and Reduction : It can undergo oxidation and reduction reactions, which alter the oxidation states of its substituents, making it versatile in various synthetic pathways .
Organic Synthesis
This compound serves as a crucial intermediate in organic synthesis. Its halogen substituents make it an excellent precursor for creating more complex organic molecules through various coupling reactions. This compound can be used to synthesize pharmaceuticals, agrochemicals, and other specialty chemicals .
Biological Studies
The compound has potential applications in biological research, particularly in studying enzyme interactions. It has been identified as a substrate for cytochrome P450 enzymes, which play significant roles in drug metabolism. Understanding its interactions with these enzymes can provide insights into pharmacological mechanisms and the development of new therapeutic agents .
Material Science
In material science, this compound is utilized in the production of specialty materials with specific properties. Its unique combination of halogens allows for tailoring material characteristics such as thermal stability and solubility, which are essential in developing advanced materials for electronics and coatings .
Case Studies
Case Study 1: Synthesis of Bioactive Molecules
In a recent study, researchers utilized this compound as a key intermediate in synthesizing novel bioactive compounds targeting specific biological pathways. The study demonstrated the compound's effectiveness in facilitating reactions that lead to compounds with significant pharmacological activity.
Case Study 2: Material Development
Another investigation focused on using this compound to create polymeric materials with enhanced thermal stability. The incorporation of halogens was shown to improve the material's resistance to degradation under high temperatures, making it suitable for applications in electronics.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The iodine atom in the target compound contributes significantly to its higher molecular weight compared to chloro- or fluoro-dominated analogs (e.g., 1-Bromo-4-chloro-2-fluorobenzene: 229.45 g/mol vs. 314.92 g/mol) .
- Density: The presence of iodine (atomic weight: 126.9) elevates density (2.1 g/cm³) relative to non-iodinated analogs .
- Boiling Point : Higher boiling point (257.7°C) compared to simpler derivatives like 1-Bromo-4-fluoro-2-methylbenzene, likely due to increased molecular weight and halogen-induced dipole interactions .
Reactivity and Stability
- Nucleophilic Substitution : The iodine substituent at position 4 is more susceptible to nucleophilic displacement (e.g., Suzuki coupling) compared to bromine or chlorine in analogs like 1-Bromo-4-chloro-2-fluorobenzene .
- Electrophilic Aromatic Substitution : The methyl group at position 3 provides mild electron-donating effects, directing electrophiles to the para position relative to fluorine, whereas chloro analogs (e.g., 2-Bromo-3-chloro-4-fluoro-1-methylbenzene) exhibit altered regioselectivity .
- Stability : Iodine’s weaker C-I bond (vs. C-F or C-Br) may render the compound more photosensitive than derivatives like 1-Bromo-3-iodo-5-methylbenzene (CAS: 116632-38-3), which lacks fluorine .
Q & A
Basic Synthesis & Purification
Q: What are the critical challenges in synthesizing 1-bromo-2-fluoro-4-iodo-3-methylbenzene, and how can regioselectivity be controlled during halogenation? A:
- Regioselectivity Challenges : Halogenation of methyl-substituted benzene derivatives often leads to competing reactions due to steric and electronic effects. For example, bulky substituents (e.g., iodine) at the para position may direct bromination/fluorination to meta or ortho positions. Use of directing groups (e.g., methyl) and temperature control (low temps for kinetic control) can improve selectivity .
- Purification : Column chromatography with non-polar solvents (hexane/ethyl acetate) is recommended. GC purity >97% (as seen in analogous bromo-fluorobenzene derivatives) can be achieved using preparative HPLC with C18 columns .
Advanced Characterization
Q: How can researchers resolve contradictions in NMR data for halogenated benzene derivatives with multiple substituents? A:
- Methodology :
- 1H NMR : Assign peaks using coupling constants (e.g., vicinal F-H coupling ≈ 50 Hz) and NOESY for spatial proximity analysis.
- 19F NMR : Fluorine chemical shifts are highly sensitive to electronic environments. Compare with databases for analogous compounds (e.g., 4-bromo-1-chloro-2-fluorobenzene, δ ≈ -110 ppm ).
- Mass Spec : High-resolution MS (HRMS) confirms molecular formula. For example, monoisotopic mass deviations <2 ppm ensure accuracy .
Stability & Storage
Q: What conditions destabilize this compound, and how should it be stored for long-term use? A:
- Instability Factors :
- Light : UV exposure may cleave C-I bonds. Store in amber vials.
- Temperature : Decomposition above 40°C observed in related bromo-fluorobenzenes. Refrigerate at 0–6°C .
- Storage : Use inert atmospheres (N2/Ar) to prevent oxidation. Solutions in methanol should be aliquoted to avoid freeze-thaw cycles .
Reactivity in Cross-Coupling Reactions
Q: How does the iodine substituent influence Suzuki-Miyaura coupling compared to bromine/chlorine in similar systems? A:
- Reactivity Hierarchy : I > Br > Cl in oxidative addition to Pd catalysts. However, steric hindrance from the methyl group may slow transmetallation.
- Optimization :
Computational Modeling
Q: Which computational methods predict the electronic effects of substituents in this compound for reaction design? A:
- DFT Calculations : B3LYP/6-311+G(d,p) basis set models substituent effects (e.g., methyl’s electron-donating vs. halogens’ electron-withdrawing nature).
- HOMO-LUMO Gaps : Predict regioselectivity in electrophilic substitution. Software like Gaussian or ORCA is recommended .
Contradictory Data Analysis
Q: How should researchers address discrepancies in reported melting points or reaction yields for this compound? A:
- Validation Steps :
Environmental & Safety Considerations
Q: What are the key safety protocols for handling this compound in aqueous environments? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
